molecular formula C4H10OS B148662 2-Methyl-2-sulfanylpropan-1-ol CAS No. 73303-88-5

2-Methyl-2-sulfanylpropan-1-ol

Cat. No.: B148662
CAS No.: 73303-88-5
M. Wt: 106.19 g/mol
InChI Key: DNROCZZBRJKCNN-UHFFFAOYSA-N
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Description

2-Methyl-2-sulfanylpropan-1-ol, also known as 2-mercapto-2-methylpropan-1-ol, is an organic compound with the molecular formula C4H10OS. It is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropene with hydrogen sulfide in the presence of a catalyst, followed by hydrolysis to yield the desired product. Another method includes the reaction of 2-methyl-2-chloropropanol with sodium hydrosulfide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored in sealed containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-sulfanylpropan-1-ol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in molecules, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-sulfanylpropan-1-ol is unique due to its specific structure, which imparts distinct reactivity and functional properties. Its branched carbon backbone and the presence of both hydroxyl and thiol groups make it versatile for various applications in chemistry and industry .

Properties

IUPAC Name

2-methyl-2-sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROCZZBRJKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501070
Record name 2-Methyl-2-sulfanylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73303-88-5
Record name 2-Methyl-2-sulfanylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-sulfanylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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